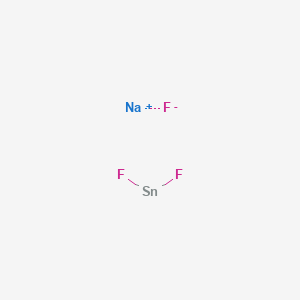
Sodium;difluorotin;fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium trifluorostannate is an inorganic compound with the chemical formula F₃NaSn. It is a white crystalline solid that is used in various chemical applications. This compound is known for its unique properties, including its ability to act as a fluorinating agent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium trifluorostannate can be synthesized through the reaction of tin(IV) fluoride with sodium fluoride. The reaction typically occurs in an aqueous medium and can be represented by the following equation:
SnF4+NaF→NaSnF3
Industrial Production Methods: In industrial settings, sodium trifluorostannate is produced by reacting tin(IV) oxide with hydrofluoric acid to form tin(IV) fluoride, which is then reacted with sodium fluoride. The process involves careful control of temperature and concentration to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium trifluorostannate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where the fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with halogenated compounds under controlled conditions.
Major Products:
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Sodium trifluorostannate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including fluoropolymers and advanced ceramics.
Wirkmechanismus
The mechanism by which sodium trifluorostannate exerts its effects involves the transfer of fluoride ions to target molecules. This transfer can alter the chemical properties of the target, leading to changes in reactivity and stability. The molecular targets include organic substrates and metal complexes, and the pathways involved often include nucleophilic substitution and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
- Sodium tetrafluoroborate (NaBF₄)
- Sodium hexafluorophosphate (NaPF₆)
- Sodium trifluoroacetate (NaCF₃COO)
Comparison: Sodium trifluorostannate is unique in its ability to act as a fluorinating agent specifically for tin compounds. While sodium tetrafluoroborate and sodium hexafluorophosphate are also used as fluorinating agents, they are more commonly employed in different contexts, such as in the preparation of ionic liquids and as electrolytes in batteries. Sodium trifluoroacetate, on the other hand, is primarily used in organic synthesis for introducing trifluoromethyl groups.
Eigenschaften
Molekularformel |
F3NaSn |
|---|---|
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
sodium;difluorotin;fluoride |
InChI |
InChI=1S/3FH.Na.Sn/h3*1H;;/q;;;+1;+2/p-3 |
InChI-Schlüssel |
BKXFOLRZZIULRO-UHFFFAOYSA-K |
Kanonische SMILES |
[F-].F[Sn]F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















